![molecular formula C18H19ClO5 B5215669 4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)
4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde, commonly known as CDMB, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of benzaldehyde derivatives and has a molecular formula of C18H20ClNO4. CDMB has been found to have various applications in the field of chemistry and biochemistry, particularly in the study of enzyme kinetics and protein-ligand interactions.
作用機序
CDMB is believed to interact with the active site of AChE through hydrogen bonding and hydrophobic interactions. This interaction leads to the inhibition of AChE activity, which results in an increase in acetylcholine levels in the synaptic cleft. CDMB has also been found to be a potent inhibitor of butyrylcholinesterase (BuChE), another enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
CDMB has been found to have various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function. CDMB has also been found to have antioxidant properties, which can protect cells from oxidative damage. In addition, CDMB has been found to have anti-inflammatory properties, which can reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using CDMB in lab experiments is its high potency as an AChE inhibitor. This makes it a useful tool for studying the role of AChE in various physiological processes. However, one limitation of using CDMB is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several potential future directions for research involving CDMB. One area of interest is the development of CDMB-based fluorescent probes for the detection of ROS in cells. Another potential direction is the use of CDMB as a lead compound for the development of new AChE inhibitors with improved potency and selectivity. Additionally, CDMB could be used as a tool for studying the role of AChE in neurodegenerative diseases such as Alzheimer's disease.
合成法
CDMB is synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-(2-chloroethoxy)ethanol, followed by the reaction of the resulting product with sodium hydroxide and 4-chlorophenol. The final product is obtained through purification and recrystallization.
科学的研究の応用
CDMB has been widely used in scientific research as a probe molecule for studying enzyme kinetics and protein-ligand interactions. It has been found to be particularly useful in the study of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. CDMB has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
特性
IUPAC Name |
4-[2-[2-(4-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO5/c1-21-18-12-14(13-20)2-7-17(18)24-11-9-22-8-10-23-16-5-3-15(19)4-6-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHUKJGPADKOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[2-(4-Chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

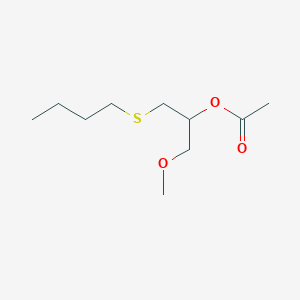
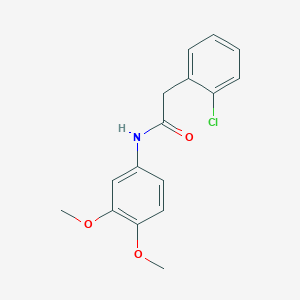
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)
![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)
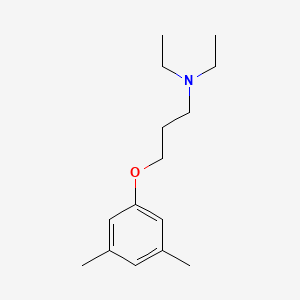


![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)
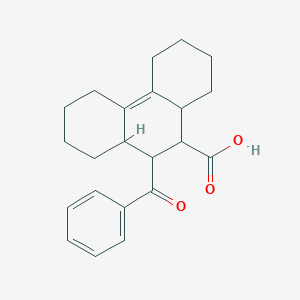
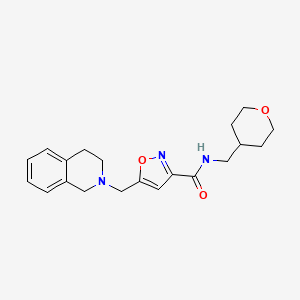
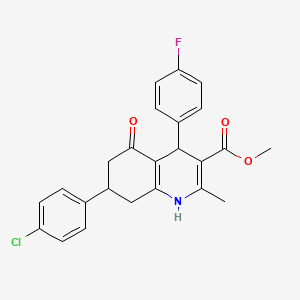
![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)